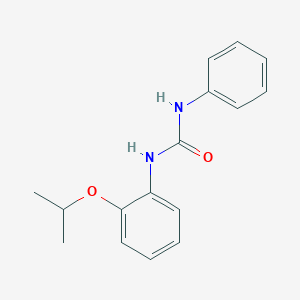

N-(2-isopropoxyphenyl)-N'-phenylurea

Beschreibung

N-(2-Isopropoxyphenyl)-N'-phenylurea is a synthetic phenylurea derivative characterized by an isopropoxy group (-OCH(CH₃)₂) at the ortho position of the N-phenyl ring and a simple phenyl group at the N'-position. The isopropoxy substituent, an electron-donating and sterically bulky group, may influence solubility, receptor binding, and metabolic stability compared to other derivatives with electron-withdrawing groups (e.g., chloro, trifluoromethyl).

Eigenschaften

Molekularformel |

C16H18N2O2 |

|---|---|

Molekulargewicht |

270.33 g/mol |

IUPAC-Name |

1-phenyl-3-(2-propan-2-yloxyphenyl)urea |

InChI |

InChI=1S/C16H18N2O2/c1-12(2)20-15-11-7-6-10-14(15)18-16(19)17-13-8-4-3-5-9-13/h3-12H,1-2H3,(H2,17,18,19) |

InChI-Schlüssel |

KIGLWKOBGYBPOR-UHFFFAOYSA-N |

SMILES |

CC(C)OC1=CC=CC=C1NC(=O)NC2=CC=CC=C2 |

Kanonische SMILES |

CC(C)OC1=CC=CC=C1NC(=O)NC2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Cytokinin Activity: CPPU (N-(2-Chloro-4-Pyridyl)-N'-Phenylurea)

- Substituents : N-pyridyl (2-chloro-4-pyridyl) vs. N-isopropoxyphenyl in the target compound.

- Activity : CPPU is a potent cytokinin, inhibiting cytokinin oxidase/dehydrogenase (CKX) and delaying senescence in plants. It weakly activates cytokinin receptors (AHK3/AHK4) and enhances fruit size in kiwifruit and grapes .

- Key Difference: The pyridyl group in CPPU facilitates strong interactions with CKX, whereas the isopropoxyphenyl group may reduce enzyme affinity due to steric hindrance and lack of electronegativity. This suggests the target compound may exhibit weaker cytokinin activity unless the isopropoxy group confers novel binding modes .

Anticancer Activity: CTPPU (N-[4-Chloro-3-(Trifluoromethyl)Phenyl]-N'-Phenylurea)

- Substituents : N-(4-chloro-3-trifluoromethylphenyl) vs. N-isopropoxyphenyl.

- Activity: CTPPU inhibits non-small cell lung cancer (NSCLC) growth by inducing cell cycle arrest . The chloro and trifluoromethyl groups enhance cytotoxicity via electron-withdrawing effects and metabolic stability.

- However, increased lipophilicity could improve tissue penetration .

Anti-Inflammatory Activity: N-(4-Phenyl-1,3-Thiazol-2-yl)-N'-Phenylurea

- Substituents : N-thiazolyl (4-phenyl-1,3-thiazol-2-yl) vs. N-isopropoxyphenyl.

- Activity : This derivative inhibits p38 kinase, reducing carrageenan-induced inflammation in rats . The thiazole ring enables hydrogen bonding and π-π stacking in the kinase active site.

- Key Difference: The isopropoxyphenyl group lacks the heterocyclic thiazole moiety critical for kinase inhibition.

Structural and Physicochemical Comparisons

Research Findings and Implications

- Substituent Effects : Electron-withdrawing groups (e.g., Cl, CF₃) enhance receptor binding and metabolic stability in anticancer and cytokinin agents, while bulky alkoxy groups (e.g., isopropoxy) may compromise target engagement but improve pharmacokinetics .

- Synthetic Routes : Most phenylurea derivatives are synthesized via reactions between aryl isocyanates and amines or through urea-forming coupling agents. The target compound could follow similar protocols, with optimization for the isopropoxy group’s steric demands .

- Unanswered Questions: The exact biological profile of this compound remains unexplored.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.